molecular formula C5H2BrClN4 B1267455 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 90914-41-3

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer B1267455
CAS-Nummer: 90914-41-3
Molekulargewicht: 233.45 g/mol
InChI-Schlüssel: MDFHFCAMBZNSLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a derivative within the pyrazolo[3,4-d]pyrimidine class, which is known for its versatile biological activities and chemical properties. These compounds are structurally analogous to purines and have shown significant biological activities, including antiviral, antitumor, and enzyme inhibition properties due to their interaction with various biological molecules (Trentini et al., 2023).

Synthesis Analysis

The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives involves several key steps, including halogenation, glycosylation, and functional group transformations. For instance, glycosylation of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine has been described, indicating a method for introducing various substituents into the pyrazolo[3,4-d]pyrimidine scaffold, further allowing for the development of novel compounds with potential biological activities (H. Cottam et al., 1984).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. These studies have revealed detailed insights into the molecular conformation, bonding, and interactions of these compounds, which are crucial for understanding their chemical reactivity and biological activities.

Chemical Reactions and Properties

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions that modify its structure and properties. These reactions include nucleophilic substitution, halogenation, and coupling reactions, which have been exploited to synthesize a wide range of derivatives with enhanced biological activities. For example, the bromination reaction at the 3-position of pyrazolo[1,5-a]pyrimidines has been investigated, demonstrating the regioselective synthesis of halomethylated derivatives (M. Martins et al., 2009).

Wissenschaftliche Forschungsanwendungen

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results: The advantages and drawbacks of different synthetic strategies are considered .
  • CDK2 Inhibitors

    • Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .
  • Antibacterial Activity

    • Application: Pyrazolo[3,4-d]pyrimidines with different substituents in position N1, C4 and C6 were tested for their antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
    • Method: The antibacterial activity of a representative set of pyrazolo[3,4-d]pyrimidines was tested .
    • Results: The results of this study are not specified in the available resources .
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

    • Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
    • Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results: The advantages and drawbacks of different synthetic strategies are considered .
  • Anticancer Activity

    • Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent from the last decade .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .
  • CDK Inhibition

    • Application: Recently, pyrazolopyrimidine is considered an appealing scaffold for pharmacologically active agents development with antitumor potential . This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines .
  • 1H-Pyrazolo[3,4-b]pyridines: Biomedical Applications

    • Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
    • Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results: The advantages and drawbacks of different synthetic strategies are considered .
  • Anticancer Activity with Key Emphasis on SAR

    • Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent from the last decade .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .
  • CDK Inhibition

    • Application: Recently, pyrazolopyrimidine is considered an appealing scaffold for pharmacologically active agents development with antitumor potential . This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

Eigenschaften

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFHFCAMBZNSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321105
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

90914-41-3
Record name 90914-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Citations

For This Compound
3
Citations
KD Rice, MH Kim, J Bussenius, NK Anand… - Bioorganic & medicinal …, 2012 - Elsevier
Activation of the PI3K/Akt/mTOR kinase pathway is frequently associated with human cancer. Selective inhibition of p70S6Kinase, which is the last kinase in the PI3K pathway, is not …
Number of citations: 21 www.sciencedirect.com
CJ Novotny - 2016 - search.proquest.com
Targeted inhibitors of driving oncogenes impose a selective pressure that benefits those cells who can most quickly and efficiently bypass the insult. While much attention, particularly in …
Number of citations: 3 search.proquest.com
BUW Maes - Microwave-Assisted Synthesis of Heterocycles, 2006 - Springer
A literature overview, up to the end of 2004, of the most important microwave-assisted transition-metal-mediated processes used for the decoration and construction of heterocycles is …
Number of citations: 19 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.